4-(1'-Ethyl-5'-methyl-1H,1'H-[3,4'-bipyrazol]-1-yl)aniline
Description
4-(1'-Ethyl-5'-methyl-1H,1'H-[3,4'-bipyrazol]-1-yl)aniline is a heterocyclic compound featuring a bipyrazole core linked to an aniline moiety. Its structure comprises two fused pyrazole rings, with substituents including an ethyl group at the 1'-position and a methyl group at the 5'-position, alongside a para-aminophenyl group. This compound’s design leverages the electronic and steric properties of bipyrazoles, which are known for their stability and versatility in coordination chemistry and pharmaceutical applications .
Structural characterization of such compounds often relies on crystallographic tools like SHELX for refinement and ORTEP-III for graphical representation .
Properties
Molecular Formula |
C15H17N5 |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
4-[3-(1-ethyl-5-methylpyrazol-4-yl)pyrazol-1-yl]aniline |
InChI |
InChI=1S/C15H17N5/c1-3-19-11(2)14(10-17-19)15-8-9-20(18-15)13-6-4-12(16)5-7-13/h4-10H,3,16H2,1-2H3 |
InChI Key |
HCEDCZRIDVLHRB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NN(C=C2)C3=CC=C(C=C3)N)C |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a 3,4'-bipyrazole core with ethyl and methyl substituents at the 1' and 5' positions, respectively, and an aniline group at the 1-position of the second pyrazole ring. Key challenges include:
- Regioselective formation of the bipyrazole linkage.
- Introduction of alkyl groups (ethyl and methyl) without side reactions.
- Preservation of the aniline moiety during harsh reaction conditions.
Primary Synthetic Strategies
Cyclocondensation of Hydrazines with Diketones
This method involves the stepwise assembly of pyrazole rings via hydrazine-diketone cyclocondensation. A representative pathway includes:
- Synthesis of 1-ethyl-5-methylpyrazole-4-carbaldehyde : Ethyl hydrazine reacts with acetylacetone under acidic conditions to form the monosubstituted pyrazole, followed by Vilsmeier-Haack formylation.
- Formation of the bipyrazole core : The aldehyde intermediate undergoes cyclocondensation with a second hydrazine derivative (e.g., 4-aminophenylhydrazine) in ethanol under reflux, catalyzed by acetic acid.
Key Conditions :
- Solvent: Ethanol or DMF
- Temperature: 80–120°C
- Catalyst: Lewis acids (e.g., ZnCl₂) or Brønsted acids
- Yield: 40–60% (over two steps).
Table 1: Cyclocondensation Optimization
| Reactant 1 | Reactant 2 | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Ethyl-5-methylpyrazole-4-carbaldehyde | 4-Aminophenylhydrazine | AcOH | 58 | |
| 1-Ethyl-3-trifluoromethylpyrazole | 4-Hydrazinoaniline | ZnCl₂ | 46 |
Transition Metal-Catalyzed Cross-Coupling
Palladium- and copper-mediated couplings enable direct linkage of preformed pyrazole units. A notable example involves:
- Halogenation : 1-Ethyl-5-methylpyrazole is brominated at the 4-position using N-bromosuccinimide (NBS).
- Buchwald-Hartwig Amination : The bromopyrazole couples with 4-aminophenylboronic acid using Pd(OAc)₂/Xantphos in toluene at 110°C.
Advantages :
- High regioselectivity (>90% by HPLC).
- Tolerance of sensitive functional groups (e.g., -NH₂).
Limitations :
Table 2: Cross-Coupling Parameters
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 110 | 72 |
| CuI/1,10-Phenanthroline | K₃PO₄ | DMSO | 100 | 68 |
Multi-Component One-Pot Synthesis
Inspired by triazolopyrimidine syntheses, a three-component reaction strategy could streamline production:
- Reactants : 5-Amino-1-ethylpyrazole, 4-methylpyrazole-4-carbaldehyde, and ethyl acetoacetate.
- Mechanism : Knoevenagel condensation followed by Michael addition and cyclodehydration.
Conditions :
Post-Functionalization of Bipyrazole Intermediates
Chemical Reactions Analysis
Types of Reactions
4-(1’-Ethyl-5’-methyl-1H,1’H-[3,4’-bipyrazol]-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The aniline group allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring.
Scientific Research Applications
4-(1’-Ethyl-5’-methyl-1H,1’H-[3,4’-bipyrazol]-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 4-(1’-Ethyl-5’-methyl-1H,1’H-[3,4’-bipyrazol]-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Differences :
- Core Heterocycle : Replaces the bipyrazole system with a single imidazole ring.
- Substituents : Lacks ethyl and methyl groups, reducing steric bulk compared to the target compound.
Functional Implications : - Imidazole’s higher basicity (pKa ~7) may enhance protonation-dependent reactivity, whereas bipyrazoles offer greater π-conjugation and rigidity .
- The absence of alkyl groups in 4-(1H-imidazol-1-yl)aniline likely increases aqueous solubility but reduces lipophilicity, impacting membrane permeability in biological systems.
4,4'-(5-Methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis[6-(2-furyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile] (5a)
Structural Differences :
- Core : Combines pyrazole with dihydropyridine rings instead of bipyrazole.
- Functional Groups: Includes electron-withdrawing cyano and ketone groups, as well as furyl substituents. Functional Implications:
- The furyl groups enhance π-stacking interactions, which could improve binding affinity in receptor-targeted drug design compared to the simpler aniline-linked bipyrazole .
Fluoro-Benzisoxazol-Piperidine Derivatives ()
Structural Differences :
- Core : Features a benzisoxazole-piperidine scaffold with fluorinated aromatic systems.
- Substituents : Includes fluorine atoms, which enhance metabolic stability and bioavailability in pharmaceuticals.
Functional Implications : - Fluorination improves blood-brain barrier penetration and resistance to oxidative degradation.
- The piperidine ring introduces conformational flexibility, contrasting with the rigid bipyrazole-aniline system .
Tabulated Comparison of Key Features
Research Findings and Implications
- Electronic Properties : Bipyrazole systems exhibit moderate electron delocalization, making them suitable for charge-transfer complexes. This contrasts with imidazole’s stronger basicity and benzisoxazole’s electron-deficient aromaticity .
- Biological Relevance : The ethyl and methyl groups in the target compound may enhance hydrophobic interactions in protein binding, whereas fluorinated analogs () prioritize metabolic stability .
- Synthetic Challenges : Multi-heterocyclic systems like 5a require precise stoichiometry and reflux conditions, while bipyrazole-aniline derivatives demand regioselective alkylation to avoid byproducts .
Biological Activity
The compound 4-(1'-Ethyl-5'-methyl-1H,1'H-[3,4'-bipyrazol]-1-yl)aniline is a bipyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 290.78 g/mol. The compound features a bipyrazole moiety that is known for its diverse biological activities.
Biological Activity Overview
Bipyrazole derivatives have been explored for various pharmacological effects, including:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties.
- Antitumor Activity : Research has indicated that certain bipyrazole compounds can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : These compounds may also possess anti-inflammatory properties.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Protein Interactions : Similar compounds have been shown to disrupt protein-protein interactions critical for cancer cell survival.
- Modulation of Signaling Pathways : Bipyrazoles may influence various signaling pathways associated with cell growth and apoptosis.
Antitumor Activity
A study investigating the antitumor potential of bipyrazole derivatives found that several compounds inhibited the growth of human cancer cell lines through apoptosis induction. The specific activity of this compound in this context remains to be characterized in detail.
Antimicrobial Screening
Research has demonstrated that some bipyrazole derivatives exhibit notable antimicrobial activity against various pathogens. A comparison table summarizing related compounds and their activities is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Trifluoromethyl)-1H-pyrazole | Trifluoromethyl group; pyrazole core | Antimicrobial properties |
| 5-(Trifluoromethyl)-2-methylpyrazole | Similar pyrazole structure | Anti-inflammatory effects |
| Ethyl 5-amino-4-methylpyrazole | Precursor to bipyrazole | Antitumor activity |
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. In vitro and in vivo studies are essential to confirm its efficacy and safety profiles.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 4-(1'-ethyl-5'-methyl-[3,4'-bipyrazol]-1-yl)aniline with high purity and yield?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling. A common approach is the condensation of pre-functionalized pyrazole precursors under reflux conditions. For example:
- Step 1: React 5-methyl-1H-pyrazole-4-carbaldehyde with ethylhydrazine to form the ethyl-substituted pyrazole intermediate.
- Step 2: Couple this intermediate with 4-nitroaniline via Pd-catalyzed cross-coupling, followed by nitro-group reduction to yield the aniline moiety.
- Critical Parameters:
Table 1: Comparison of Yields Under Different Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 110 | 78 | 97 | |
| CuI/Phenanthroline | DMSO | 120 | 65 | 92 |
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography:
Advanced: How can tautomeric equilibria between pyrazole rings affect the compound’s reactivity, and how are these analyzed?
Methodological Answer:
The bipyrazole system can exhibit keto-enol tautomerism, influencing ligand binding in medicinal applications.
- Analysis Methods:
- Impact: The 1H-pyrazole tautomer (vs. 2H) enhances hydrogen-bond donor capacity, critical for enzyme inhibition .
Advanced: How do structural modifications (e.g., ethyl vs. methyl substituents) influence bioactivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Effects:
- Methodology:
Table 2: SAR of Substituents vs. EGFR Inhibition
| Substituent (R1/R2) | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| Ethyl/Methyl | 12.3 | 8.5 |
| Methyl/Hydrogen | 45.7 | 2.1 |
Advanced: How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., rotational barriers).
- Strategies:
- Case Study: A 2024 study resolved conflicting NOE signals in a similar compound by combining VT-NMR and DFT-derived transition states .
Advanced: What strategies are employed in resolving crystal structures with disordered solvent molecules?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
